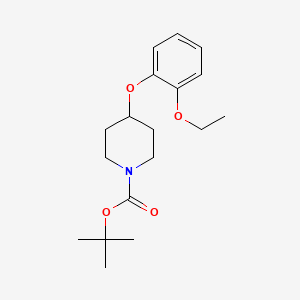

1-Boc-4-(2-ethoxyphenoxy)piperidine

Description

Significance of Piperidine (B6355638) Derivatives as Core Structures in Organic and Medicinal Chemistry

Piperidine, a six-membered heterocycle containing a nitrogen atom, is a structural motif of immense significance in the pharmaceutical industry. nih.govencyclopedia.pub Its derivatives are integral components in more than twenty classes of drugs, including analgesics, antipsychotics, antihistamines, and anticancer agents. nih.govencyclopedia.pubnih.gov The prevalence of the piperidine ring in both natural alkaloids, like morphine and atropine, and synthetic pharmaceuticals underscores its privileged status in drug design. nih.govencyclopedia.pub The specific geometry and basicity of the piperidine nitrogen allow for critical interactions with biological targets. wisdomlib.org The ability to readily modify the piperidine ring at various positions enables chemists to fine-tune the pharmacological properties of a molecule, making piperidine derivatives a central focus of research and development. nih.govijnrd.org

Role of the N-Boc Protecting Group in Piperidine Chemistry

In the multi-step synthesis of complex molecules, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with reactions elsewhere in the molecule. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines, including the nitrogen atom in the piperidine ring. total-synthesis.comwikipedia.org The N-Boc group is valued for its stability under a wide range of reaction conditions, including basic, nucleophilic, and catalytic hydrogenation conditions. total-synthesis.comnih.gov

This stability allows for selective chemical transformations on other parts of the molecule without affecting the piperidine nitrogen. total-synthesis.com A key advantage of the Boc group is its facile removal under mild acidic conditions, such as with trifluoroacetic acid or hydrochloric acid, which often leaves other acid-sensitive groups intact. wikipedia.orgnih.gov This "orthogonal" deprotection strategy is a fundamental concept in modern organic synthesis, particularly in peptide and heterocyclic chemistry. total-synthesis.com The use of the N-Boc group in piperidine chemistry provides a robust and reliable method for controlling reactivity and achieving the desired synthetic outcome. nih.govquora.com

Contextualizing 1-Boc-4-(2-ethoxyphenoxy)piperidine within Advanced Chemical Synthesis and Drug Discovery Research

The compound this compound is a prime example of a chemical intermediate or building block. Such compounds are not typically end products themselves but are designed to be readily incorporated into the synthesis of more complex, often biologically active, target molecules. myskinrecipes.com The structure of this compound contains three key components: the N-Boc protected piperidine ring, the flexible ether linkage, and the substituted aromatic ring. This combination makes it a valuable precursor for creating a diverse library of compounds for high-throughput screening in drug discovery programs. For instance, the Boc group can be removed to allow for the attachment of various substituents to the piperidine nitrogen, while the aryl ether portion can be designed to fit into specific binding pockets of a target protein. The use of such well-defined intermediates streamlines the synthetic process, allowing researchers to efficiently explore the structure-activity relationships of new chemical entities.

Scope and Objectives for Comprehensive Academic Inquiry into this compound

A comprehensive academic inquiry into this compound would focus on several key areas. Firstly, the development and optimization of efficient and scalable synthetic routes to the compound itself are of practical importance. Secondly, a thorough investigation of its reactivity, particularly in reactions involving the deprotection of the Boc group and subsequent N-functionalization, would be crucial. Finally, exploring the utility of this compound as a key intermediate in the synthesis of novel compounds with potential therapeutic applications, for example, as ligands for specific receptors or enzyme inhibitors, would be a primary objective. Such studies would contribute to the broader understanding of the role of piperidine-containing structures in medicinal chemistry and facilitate the discovery of new drug candidates.

Chemical and Physical Properties

Below is a table summarizing the key chemical and physical properties of this compound and its related precursors.

| Property | This compound | 4-(2-Ethoxyphenoxy)piperidine | 1-Boc-4-hydroxypiperidine |

| Molecular Formula | C₁₈H₂₇NO₄ | C₁₃H₁₉NO₂ | C₁₀H₁₉NO₃ |

| Molecular Weight | 321.41 g/mol | 221.30 g/mol | 201.26 g/mol |

| CAS Number | Not widely available | 85338-78-1 | 109384-19-2 |

| Appearance | Likely a solid or oil | Data not readily available | White to off-white solid |

| Melting Point | Data not readily available | Data not readily available | 61-65 °C |

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 4-(2-ethoxyphenoxy)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO4/c1-5-21-15-8-6-7-9-16(15)22-14-10-12-19(13-11-14)17(20)23-18(2,3)4/h6-9,14H,5,10-13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATXCDNHUGWLCFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1OC2CCN(CC2)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40654804 | |

| Record name | tert-Butyl 4-(2-ethoxyphenoxy)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40654804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

902836-72-0 | |

| Record name | tert-Butyl 4-(2-ethoxyphenoxy)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40654804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 Boc 4 2 Ethoxyphenoxy Piperidine

Retrosynthetic Analysis of the 1-Boc-4-(2-ethoxyphenoxy)piperidine Scaffold

Retrosynthetic analysis of this compound identifies the most logical disconnection at the ether linkage. This primary disconnection breaks the molecule into two key synthons: a piperidine-based electrophile or nucleophile and a corresponding 2-ethoxyphenol (B1204887) fragment.

A common approach involves disconnecting the C-O bond of the ether, leading back to 1-Boc-4-hydroxypiperidine and 2-ethoxyphenol . In this forward sense, the synthesis would involve an etherification reaction. The 1-Boc-4-hydroxypiperidine itself can be further simplified through two main pathways: the reduction of 1-Boc-4-piperidone or the direct protection of 4-hydroxypiperidine (B117109) . 1-Boc-4-piperidone is a versatile intermediate, often synthesized from the less substituted 4-piperidone (B1582916) . This multi-step analysis highlights that the successful synthesis of the target compound is highly dependent on the efficient preparation of these core piperidine (B6355638) intermediates.

Synthesis of Key Piperidine Intermediates for this compound Construction

The construction of the target molecule relies on the availability of suitably functionalized and protected piperidine rings. The following sections detail the synthetic routes to the most critical of these intermediates.

Preparation of 1-Boc-4-hydroxypiperidine and Related Precursors

1-Boc-4-hydroxypiperidine is a pivotal intermediate in the synthesis of the target compound. There are two primary and highly efficient methods for its preparation.

The first method involves the reduction of the corresponding ketone, tert-butyl 4-oxopiperidine-1-carboxylate (1-Boc-4-piperidone). This transformation is typically achieved with high yield using a mild reducing agent like sodium borohydride (B1222165) in a protic solvent system such as a mixture of tetrahydrofuran (B95107) (THF) and methanol.

The second common route is the direct protection of the commercially available 4-hydroxypiperidine . This reaction involves treating the starting material with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. A biphasic system using dichloromethane (B109758) and aqueous sodium hydrogen carbonate is effective for this transformation, often resulting in a quantitative yield of the desired product. chemicalbook.com

Table 1: Synthetic Routes to 1-Boc-4-hydroxypiperidine

| Starting Material | Reagents | Solvent | Key Conditions | Yield |

|---|---|---|---|---|

| 1-Boc-4-piperidone | Sodium borohydride | THF/Methanol | -10°C to room temp. | 87% |

Synthetic Routes to 1-Boc-4-piperidone Derivatives

1-Boc-4-piperidone is a crucial precursor, not only for 1-Boc-4-hydroxypiperidine but also for various other 4-substituted piperidines. incb.org It is a chemically protected derivative of 4-piperidone and serves as a key building block in the synthesis of many pharmaceutical agents. un.org Its synthesis typically starts from 4-piperidone, which is then protected with the tert-butoxycarbonyl (Boc) group.

This intermediate is highly valued for its ability to undergo a variety of chemical transformations at the C4 position. For instance, it is a common starting material for creating 1-Boc-4-aminopiperidine through reductive amination. dtic.mil Furthermore, it can participate in base-catalyzed aldol (B89426) condensation reactions with various benzaldehydes to produce chalcone-like structures, demonstrating its versatility as a synthetic platform. nih.gov

Approaches to N-Boc-4-aminopiperidine Analogues

While not a direct precursor to this compound via the retrosynthesis outlined, N-Boc-4-aminopiperidine is a closely related and important intermediate in medicinal chemistry, and its synthesis highlights standard methods for functionalizing the 4-position of the piperidine ring. sigmaaldrich.comcaymanchem.com

One efficient method for its synthesis is the one-pot reductive amination of N-Boc-4-piperidone . dtic.mil This reaction involves treating the ketone with an amine source, such as aniline, in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) (STAB), to form the corresponding amine. dtic.mil

An alternative, two-step synthesis begins with 4-piperidyl urea (B33335). google.com In the first step, the piperidine nitrogen is protected with a Boc group using di-tert-butyl dicarbonate and a base like triethylamine (B128534). google.com The resulting 1-Boc-4-piperidyl urea is then subjected to a Hofmann rearrangement using sodium hydroxide (B78521) and bromine to yield N-Boc-4-aminopiperidine. google.com

Another route involves the catalytic hydrogenation of an imine formed from N-benzyl-4-piperidone. google.com In this process, N-benzyl-4-piperidone is first converted to a ketal, which then reacts with tert-butyl carbamate (B1207046) to form an imine. Subsequent catalytic hydrogenation with palladium on carbon (Pd/C) reduces the imine and removes the N-benzyl group, affording the N-Boc protected aminopiperidine. google.com

Table 2: Selected Synthetic Routes to N-Boc-4-aminopiperidine

| Starting Material | Key Reagents | Reaction Type | Notes |

|---|---|---|---|

| N-Boc-4-piperidone | Aniline, Sodium triacetoxyborohydride (STAB) | Reductive Amination | Forms N-Boc-4-anilinopiperidine, a fentanyl precursor. dtic.milwikipedia.org |

| 4-Piperidyl urea | 1. Di-tert-butyl dicarbonate, 2. NaOH, Bromine | Boc protection followed by Hofmann Rearrangement | A two-step process yielding the final product as a white crystal. google.com |

Strategies for Coupling the 2-Ethoxyphenoxy Moiety to the Piperidine Ring

The final key transformation in the synthesis of this compound is the formation of the ether linkage between the piperidine and the aromatic ring.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a primary strategy for forming the aryl ether bond. The classic SNAr mechanism involves the addition of a nucleophile to an electron-deficient aromatic ring, followed by the elimination of a leaving group. nih.gov For this specific synthesis, the nucleophile would be the alkoxide generated from 1-Boc-4-hydroxypiperidine by treatment with a strong base such as sodium hydride (NaH) or potassium tert-butoxide.

The aromatic partner must contain a good leaving group (e.g., F, Cl, NO₂) and be activated by at least one strong electron-withdrawing group positioned ortho or para to that leaving group. nih.gov Therefore, a suitable substrate would be a derivative like 2-ethoxy-1-fluorobenzene or 1-ethoxy-2-nitrobenzene. The reaction proceeds via a resonance-stabilized Meisenheimer intermediate before the leaving group is expelled to form the final ether product. nih.gov

An alternative and powerful method for achieving this type of etherification is the Mitsunobu reaction. This reaction is frequently used for the synthesis of N-heterocyclic alkyl ethers from alcohols. ottokemi.comchembk.com In this case, 1-Boc-4-hydroxypiperidine and 2-ethoxyphenol would be reacted in the presence of a phosphine (B1218219), such as triphenylphosphine (B44618) (TPP), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.gov This reaction offers mild conditions and is often highly efficient for coupling primary and secondary alcohols with phenolic compounds.

Transition Metal-Catalyzed Cross-Coupling Methods for Ether Formation

The formation of the diaryl or aryl-alkyl ether bond in this compound can be effectively achieved through transition metal-catalyzed cross-coupling reactions. Methodologies such as the Buchwald-Hartwig and Ullmann ether syntheses are paramount for this transformation, offering high yields and broad functional group tolerance.

In this context, the primary approach involves the coupling of tert-butyl 4-hydroxypiperidine-1-carboxylate with a suitable 2-ethoxyphenyl halide (e.g., 1-bromo-2-ethoxybenzene or 1-iodo-2-ethoxybenzene). Palladium or copper catalysts are typically employed to facilitate this C-O bond formation. The Buchwald-Hartwig amination protocol has been adapted for etherification, utilizing palladium catalysts with specialized phosphine ligands. These ligands are crucial for promoting the reductive elimination step that forms the ether bond.

Alternatively, the Ullmann condensation offers a classical yet effective copper-catalyzed route. This method generally requires higher reaction temperatures compared to palladium-catalyzed systems but remains a viable and often more economical option. The reaction involves the coupling of an alcohol, in this case, 1-Boc-4-hydroxypiperidine, with an aryl halide.

Table 1: Representative Conditions for Transition Metal-Catalyzed Etherification

| Parameter | Buchwald-Hartwig Type Coupling | Ullmann Type Coupling |

|---|---|---|

| Reactants | 1-Boc-4-hydroxypiperidine, 2-ethoxyphenyl halide | 1-Boc-4-hydroxypiperidine, 2-ethoxyphenyl halide |

| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | CuI, Cu₂O |

| Ligand | Bulky, electron-rich phosphines (e.g., XPhos, RuPhos) | Phenanthroline, L-proline |

| Base | Strong, non-nucleophilic bases (e.g., Cs₂CO₃, K₃PO₄) | K₂CO₃, Cs₂CO₃ |

| Solvent | Anhydrous, aprotic solvents (e.g., Toluene, Dioxane) | High-boiling polar solvents (e.g., DMF, Pyridine) |

| Temperature | 80-120 °C | 120-180 °C |

Mitsunobu Reaction and Related Etherification Protocols

The Mitsunobu reaction is a powerful and widely used method for forming ether bonds, particularly when mild reaction conditions are required. organic-chemistry.org This reaction facilitates the condensation of a primary or secondary alcohol with a nucleophile, typically a phenol (B47542) or carboxylic acid, in the presence of a phosphine reagent (like triphenylphosphine, PPh₃) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). organic-chemistry.orgnih.gov

For the synthesis of this compound, the reaction would involve coupling 1-Boc-4-hydroxypiperidine with 2-ethoxyphenol. A key feature of the Mitsunobu reaction is that it proceeds with a clean inversion of stereochemistry at the alcohol's chiral center. organic-chemistry.org While the target molecule itself is achiral, this inversion is a critical consideration when synthesizing chiral analogues or precursors where the stereocenter at the 4-position of the piperidine ring is to be precisely controlled. The mechanism involves the activation of the alcohol by the phosphine-azodicarboxylate complex, rendering it susceptible to nucleophilic attack by the phenoxide. organic-chemistry.org

Table 2: Typical Reagents and Conditions for Mitsunobu Etherification

| Component | Example | Role |

|---|---|---|

| Alcohol | 1-Boc-4-hydroxypiperidine | Electrophile precursor |

| Nucleophile | 2-Ethoxyphenol | Nucleophile |

| Phosphine | Triphenylphosphine (PPh₃) | Activating agent |

| Azodicarboxylate | DIAD or DEAD | Oxidant for PPh₃ |

| Solvent | Anhydrous THF, Dichloromethane | Reaction medium |

| Temperature | 0 °C to room temperature | Controlled reaction |

Newer protocols have been developed to simplify the removal of byproducts, such as triphenylphosphine oxide, which can be challenging during purification. organic-chemistry.org

Stereoselective Synthesis of this compound Enantiomers and Diastereomers

Although this compound is an achiral molecule, the synthesis of its chiral derivatives is of significant interest in medicinal chemistry. Stereocenters can be introduced at various positions on the piperidine ring, leading to enantiomers and diastereomers. The development of stereoselective synthetic routes is crucial for accessing these individual stereoisomers.

Chiral Pool Approaches

The chiral pool approach utilizes readily available, inexpensive, and enantiomerically pure natural products, such as amino acids or carbohydrates, as starting materials. whiterose.ac.uk For instance, chiral amino acids like L-lysine or L-glutamic acid can serve as precursors for constructing the piperidine skeleton with defined stereochemistry. whiterose.ac.uk

The synthesis would involve a series of transformations to modify the functional groups of the starting material and cyclize it to form the desired piperidine ring. The inherent chirality of the starting material is transferred through the synthetic sequence to the final product, thus avoiding the need for chiral resolution or asymmetric catalysis in later stages. This strategy is highly efficient for producing enantiomerically pure piperidine derivatives.

Asymmetric Catalysis in Piperidine Ring Formation

Asymmetric catalysis offers a powerful alternative for the de novo construction of chiral piperidine rings. whiterose.ac.uknih.gov These methods employ a chiral catalyst to control the stereochemical outcome of a key bond-forming reaction, leading to an enantiomeric excess of one stereoisomer.

Key strategies include:

Asymmetric Hydrogenation: The enantioselective hydrogenation of substituted pyridine (B92270) precursors using chiral transition metal catalysts (e.g., based on Iridium or Rhodium) can yield chiral piperidines with high enantioselectivity. researchgate.net

Asymmetric Cyclization Reactions: Intramolecular reactions, such as the aza-Michael addition, can be rendered asymmetric by using chiral organocatalysts or metal complexes. researchgate.netrsc.org For example, the cyclization of an acyclic amino-enone precursor can be catalyzed by a chiral amine or phosphine to produce the piperidine ring with high enantiomeric excess. nih.govresearchgate.net

Catalytic Asymmetric Annulation: The [4+2] annulation of imines with allenes, catalyzed by chiral phosphines, provides a direct route to functionalized piperidine derivatives with excellent stereoselectivity. nih.gov

Table 3: Examples of Asymmetric Catalytic Methods

| Method | Catalyst Type | Precursor Type | Key Feature |

|---|---|---|---|

| Asymmetric Hydrogenation | Chiral Ir- or Rh-complexes | Substituted Pyridiniums | Direct formation of chiral piperidines. researchgate.net |

| Asymmetric Aza-Michael Addition | Chiral Organocatalysts | Acyclic Amino-enones | Enantioselective ring closure. researchgate.netrsc.org |

Enantiomeric Resolution Techniques

When a racemic mixture of a chiral piperidine precursor is synthesized, enantiomeric resolution techniques can be employed to separate the enantiomers.

Common methods include:

Diastereomeric Salt Formation: The racemic piperidine derivative, which is basic, can be reacted with a chiral acid to form diastereomeric salts. These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization. The desired enantiomer can then be recovered by treating the separated salt with a base.

Enzymatic Kinetic Resolution: Enzymes, particularly lipases, can selectively catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. nih.govresearchgate.netmdpi.com For example, a racemic N-Boc-4-hydroxypiperidine derivative could be subjected to lipase-catalyzed acylation. One enantiomer will be acylated at a much faster rate, allowing for the separation of the acylated product from the unreacted enantiomeric alcohol. nih.govmdpi.com

Chiral Chromatography: The enantiomers can be separated using high-performance liquid chromatography (HPLC) with a chiral stationary phase. This method is highly effective for both analytical and preparative-scale separations.

Dynamic Kinetic Resolution (DKR): This powerful technique combines kinetic resolution with in situ racemization of the slower-reacting enantiomer. nih.gov This allows, in theory, for the conversion of the entire racemic starting material into a single, desired enantiomer, achieving yields greater than the 50% limit of standard kinetic resolution. nih.gov

Optimization of Reaction Conditions and Scalability in this compound Production

The transition from a laboratory-scale synthesis to large-scale industrial production requires careful optimization of reaction conditions to ensure efficiency, safety, cost-effectiveness, and reproducibility. researchgate.net

Key parameters for optimization include:

Catalyst and Reagent Loading: Minimizing the amount of expensive catalysts (e.g., palladium) and reagents without compromising yield and reaction time is a primary goal.

Solvent Selection: Choosing an appropriate solvent is critical. Factors to consider include reactant solubility, reaction temperature, safety (flammability, toxicity), and environmental impact ("green" solvents). chemicalbook.com

Temperature and Pressure: Fine-tuning the reaction temperature can significantly impact reaction rates and selectivity. For reactions involving gaseous reagents or byproducts, pressure control is also important.

Purification Methods: Developing a robust and scalable purification protocol is essential. This may involve shifting from chromatographic methods, which are often not practical for large quantities, to crystallization or distillation.

Process Safety: A thorough hazard analysis must be conducted to identify and mitigate potential risks associated with exothermic reactions, hazardous reagents, or unstable intermediates.

Flow Chemistry: Continuous flow reactors are increasingly being used for scale-up as they offer superior heat and mass transfer, improved safety, and the potential for higher throughput compared to traditional batch reactors. researchgate.net

Table 4: Parameters for Optimization and Scale-Up

| Parameter | Laboratory Scale Focus | Industrial Scale Focus |

|---|---|---|

| Catalyst | High efficiency and selectivity | Low cost, high turnover number, recyclability |

| Solvent | Ease of use, high solubility | Low toxicity, high flashpoint, ease of recovery |

| Purification | Chromatography (e.g., HPLC, column) | Crystallization, distillation, extraction |

| Process | Batch reaction vessels | Batch or continuous flow reactors, process automation |

| Cost | Reagent cost is secondary | Minimizing cost of raw materials and energy is critical |

Applications of Green Chemistry Principles in the Synthesis of this compound

The synthesis of specialized chemical compounds like this compound is increasingly scrutinized through the lens of green chemistry. The objective is to develop synthetic routes that are not only efficient in terms of yield but also minimize environmental impact by reducing waste, avoiding hazardous substances, and conserving energy. The principles of green chemistry provide a framework for assessing and improving the sustainability of chemical processes. For the synthesis of this compound, which is typically achieved via Williamson ether synthesis or a Mitsunobu reaction, several green chemistry principles are particularly relevant.

Atom Economy

A key metric in green chemistry is atom economy, which measures the efficiency of a reaction in converting the mass of reactants into the desired product. primescholars.com An ideal reaction would have 100% atom economy, meaning all atoms from the reactants are incorporated into the final product. msd-life-science-foundation.or.jp In practice, many reactions, especially those generating stoichiometric byproducts, have poor atom economy even with high chemical yields. primescholars.comrsc.org

The synthesis of this compound typically starts from 1-Boc-4-hydroxypiperidine and 2-ethoxyphenol. The two most common methods for forming the ether linkage are the Williamson ether synthesis and the Mitsunobu reaction.

Mitsunobu Reaction: This reaction allows for the direct coupling of 1-Boc-4-hydroxypiperidine and 2-ethoxyphenol using reagents like diethylazodicarboxylate (DEAD) or diisopropylazodicarboxylate (B7806520) (DIAD) and triphenylphosphine (TPP). nih.gov A major drawback of the Mitsunobu reaction from a green chemistry perspective is its exceptionally poor atom economy. nih.gov The reaction generates stoichiometric amounts of triphenylphosphine oxide (TPPO) and a hydrazine (B178648) derivative as byproducts, which have high molecular weights and constitute a significant waste stream.

A comparative analysis highlights the differences in atom economy between these two approaches.

Table 1: Theoretical Atom Economy Comparison for the Synthesis of this compound

| Synthetic Route | Reactants | Desired Product | Byproducts | % Atom Economy |

| Williamson Ether Synthesis (using tosylated piperidine) | 1-Boc-4-tosyloxypiperidine + Sodium 2-ethoxyphenoxide | This compound | Sodium tosylate | 65.9% |

| Mitsunobu Reaction | 1-Boc-4-hydroxypiperidine + 2-Ethoxyphenol + TPP + DIAD | This compound | TPPO + DIAD-H₂ | 34.3% |

Calculations are based on molecular weights of reactants and the desired product. This demonstrates that for this specific transformation, the Williamson ether synthesis offers a significantly better atom economy.

Solvent Selection and Hazard Reduction

The choice of solvent is critical in green synthesis. Many traditional organic reactions employ hazardous solvents that are toxic, flammable, or environmentally persistent. Green chemistry encourages the use of safer, more benign alternatives. unibo.it In the context of synthesizing this compound, solvents like dimethylformamide (DMF), dichloromethane (DCM), and tetrahydrofuran (THF) are commonly used. nih.gov

Green alternatives that could be considered include:

Cyclopentyl methyl ether (CPME): A greener solvent with a high boiling point, low peroxide formation, and greater stability compared to THF. chemicalbook.com

2-Methyl-THF: A bio-based solvent that is a viable substitute for THF in many reactions.

Acetone and Ethyl Acetate: Solvents with more favorable environmental, health, and safety profiles than chlorinated solvents or DMF. google.com

Polyethylene Glycol (PEG): Can serve as a reaction medium that is non-toxic, biodegradable, and allows for easier product separation and potential catalyst recycling. researchgate.net

Table 2: Evaluation of Solvents for Green Synthesis

| Solvent | Green Chemistry Classification | Key Considerations |

| Dichloromethane (DCM) | Problematic | Suspected carcinogen, high environmental impact. |

| Dimethylformamide (DMF) | Hazardous | Reproductive toxicity, high boiling point makes removal difficult. |

| Tetrahydrofuran (THF) | Usable but with issues | Forms explosive peroxides upon storage. |

| Acetone | Recommended | Low toxicity, readily available, but low boiling point. google.com |

| Ethyl Acetate | Recommended | Favorable EHS profile, relatively low toxicity. |

| Cyclopentyl methyl ether (CPME) | Recommended | High boiling point, stable, low peroxide formation. chemicalbook.com |

Catalytic Reagents and Waste Reduction

The third principle of green chemistry focuses on using catalytic reagents in preference to stoichiometric ones. msd-life-science-foundation.or.jp This is a significant challenge for the Mitsunobu reaction, which relies on stoichiometric amounts of phosphine and azodicarboxylate reagents. The resulting triphenylphosphine oxide byproduct is a major source of waste that is difficult to separate from the desired product. rsc.org

Research efforts in green chemistry are directed towards developing catalytic versions of such reactions. For the synthesis of this compound, strategies to improve the process could include:

Optimizing the Williamson Synthesis: Utilizing a catalytic amount of a phase-transfer catalyst can improve reaction rates and efficiency, avoiding the need for large excesses of reagents and harsh conditions.

Alternative Coupling Reactions: Exploring palladium-catalyzed Buchwald-Hartwig amination-type C-O coupling reactions could be an alternative. While often used for C-N bonds, variations for C-O bond formation exist and operate with catalytic amounts of a palladium complex.

By focusing on catalytic pathways and optimizing established methods like the Williamson ether synthesis, the generation of waste can be significantly curtailed, aligning the production of this compound more closely with the principles of sustainable chemistry.

Chemical Transformations and Derivatization Strategies of 1 Boc 4 2 Ethoxyphenoxy Piperidine

N-Deprotection of the Boc Group and Subsequent Piperidine (B6355638) Functionalization

The modification of the piperidine nitrogen is a key step in the synthesis of diverse derivatives. This process typically begins with the removal of the acid-labile Boc protecting group, followed by the introduction of new functional groups onto the newly exposed secondary amine.

Commonly employed methods involve the use of strong acids such as trifluoroacetic acid (TFA), often in an aprotic solvent like dichloromethane (B109758) (DCM), or hydrogen chloride (HCl) in various solvents such as dioxane, methanol, or ethyl acetate. fishersci.co.uk The reaction is typically rapid, often proceeding to completion at room temperature. fishersci.co.uk Thermal deprotection methods, sometimes performed in solvents like trifluoroethanol (TFE) at elevated temperatures, offer an alternative, catalyst-free approach. nih.govresearchgate.net

Table 1: Selected Reagents for N-Boc Deprotection

| Reagent | Solvent | Typical Conditions | Reference |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0°C to Room Temp | fishersci.co.ukreddit.com |

| Hydrogen Chloride (HCl) | 1,4-Dioxane (B91453) | Room Temp | reddit.com |

| Hydrogen Chloride (HCl) | Methanol / Ethyl Acetate | Room Temp | fishersci.co.uk |

Upon completion of the reaction and subsequent workup to neutralize the acid, the free piperidine, 4-(2-ethoxyphenoxy)piperidine, is obtained and can be used directly in further functionalization steps.

The secondary amine of 4-(2-ethoxyphenoxy)piperidine is a versatile nucleophile, readily undergoing N-alkylation and N-acylation reactions to yield a wide array of substituted piperidine derivatives.

N-Alkylation involves the formation of a new carbon-nitrogen bond. A prevalent method is the reaction of the piperidine with an alkyl halide (e.g., alkyl bromide or iodide) in the presence of a base. researchgate.net The base, typically an inorganic carbonate like potassium carbonate (K2CO3) or an organic amine like triethylamine (B128534), neutralizes the hydrogen halide formed during the reaction. researchgate.netchemicalforums.com Aprotic polar solvents such as dimethylformamide (DMF) or acetonitrile are commonly used to facilitate these reactions. researchgate.netfabad.org.tr Reductive amination offers another powerful strategy for N-alkylation, where the piperidine is reacted with an aldehyde or ketone in the presence of a reducing agent, such as sodium triacetoxyborohydride (B8407120), to form the N-alkylated product. sciencemadness.org

N-Acylation introduces an acyl group to the piperidine nitrogen, forming an amide linkage. This is generally achieved by treating the piperidine with an acylating agent, such as an acyl chloride or an acid anhydride (B1165640). orientjchem.org These reactions are often performed in the presence of a base to scavenge the acidic byproduct (e.g., HCl). orientjchem.org The development of catalyst-free and solvent-free conditions for N-acylation using reagents like acetic anhydride represents an efficient and environmentally friendly approach. orientjchem.org

Table 2: Representative N-Functionalization Reactions for Piperidines

| Reaction Type | Reagents | Base | Solvent | Product Type | Reference |

|---|---|---|---|---|---|

| N-Alkylation | Alkyl Halide (R-X) | K2CO3 | DMF / Acetonitrile | N-Alkylpiperidine | researchgate.netfabad.org.tr |

| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)3 | Triethylamine | Dichloroethane | N-Alkylpiperidine | sciencemadness.org |

| N-Acylation | Acyl Chloride (R-COCl) | Pyridine (B92270) / Et3N | DCM | N-Acylpiperidine | orientjchem.org |

Modifications of the 2-Ethoxyphenoxy Aromatic Ring System

The 2-ethoxyphenoxy moiety provides a platform for further molecular diversification through reactions on the aromatic ring. The existing substituents, the ethoxy group (-OEt) and the 4-piperidinyloxy group (-O-Pip), are both electron-donating and act as ortho-, para-directors in electrophilic aromatic substitution reactions.

Electrophilic aromatic substitution (EAS) allows for the introduction of various functional groups onto the benzene (B151609) ring. uci.edu The directing effects of the two existing oxygen-containing substituents synergistically activate the positions ortho and para to them. Specifically, the positions C-4 and C-6 (ortho and para to the ethoxy group) and C-3 and C-5 (ortho to the piperidinyloxy group) are electronically enriched. The steric hindrance from the bulky piperidine group may influence the regioselectivity, often favoring substitution at the less hindered C-4 or C-6 positions.

Common EAS reactions that can be applied include:

Halogenation: Introduction of bromine or chlorine using Br2 or Cl2 with a Lewis acid catalyst (e.g., FeBr3 or AlCl3).

Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4).

Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid.

Friedel-Crafts Acylation: Introduction of an acyl group (-COR) using an acyl chloride or anhydride with a Lewis acid catalyst like AlCl3. This reaction is generally high-yielding and does not suffer from the polyalkylation issues seen in Friedel-Crafts alkylation. youtube.com

Functional groups introduced onto the aromatic ring via EAS can be subsequently transformed into other functionalities, further expanding the chemical diversity of the derivatives. fiveable.meimperial.ac.uk This is a cornerstone of synthetic strategy, allowing for the creation of complex molecules from simpler precursors. fiveable.me

Key examples of such interconversions include:

Reduction of Nitro Groups: A nitro group, introduced via nitration, can be readily reduced to a primary amino group (-NH2). youtube.com Common methods include catalytic hydrogenation (e.g., H2 over Pd/C) or using metals in acidic conditions (e.g., Fe, Sn, or Zn in HCl). youtube.com

Oxidation and Reduction of Carbonyls: An acyl group from a Friedel-Crafts reaction can be reduced to an alkyl group via methods like the Clemmensen (Zn(Hg), HCl) or Wolff-Kishner (H2NNH2, KOH) reduction. Conversely, alkyl chains can sometimes be oxidized to carboxylic acids. youtube.com

The ethoxy group itself is a site for potential modification, most notably through ether cleavage to reveal a phenolic hydroxyl group. O-dealkylation of aryl ethyl ethers is a standard transformation that unmasks a highly versatile phenol (B47542) functional group. This reaction is typically performed under harsh conditions using strong reagents. Boron tribromide (BBr3) is a highly effective reagent for cleaving aryl ethers, usually in an inert solvent like DCM at low temperatures. Strong protic acids like hydrobromic acid (HBr) can also be used, often at elevated temperatures.

The resulting phenol is a valuable intermediate for a new set of derivatization reactions:

O-Alkylation (Williamson Ether Synthesis): The phenol can be deprotonated with a base (e.g., K2CO3) and reacted with various alkyl halides to form new ethers.

Esterification: The phenol can be acylated with acyl chlorides or anhydrides to form phenyl esters.

Reactions requiring an activated ring: The free hydroxyl group is a more strongly activating group than the ethoxy group, which can facilitate further electrophilic aromatic substitution reactions if desired.

Reactions at the Piperidine C-4 Position Beyond Ether Cleavage

There is currently a lack of published scientific literature detailing specific reactions at the C-4 position of 1-Boc-4-(2-ethoxyphenoxy)piperidine, other than potential ether cleavage. The phenoxy ether linkage at the C-4 position is generally stable. While reactions involving the aromatic ring, such as electrophilic aromatic substitution, are theoretically possible, no specific examples or protocols for this particular molecule have been documented in available research. Similarly, no studies describing functionalization of the piperidine ring itself, while leaving the C-4 ether intact, were identified.

Derivatization for Analytical Detection and Bioconjugation

No specific methods for the derivatization of this compound for the purposes of analytical detection or bioconjugation are described in the scientific literature. Standard analytical techniques would likely rely on the inherent properties of the molecule itself. For bioconjugation, a reactive handle would need to be introduced, but no established protocols for such a modification of this specific compound are available.

While the broader field of bioconjugation involves linking molecules to biomolecules like proteins or nucleic acids, and various piperidine-containing compounds have been used in this context, no information exists for applying these techniques specifically to this compound.

Exploiting this compound as a Versatile Synthetic Building Block for Complex Molecules

Although N-Boc-protected piperidine scaffolds are common intermediates in the synthesis of complex molecules, particularly pharmaceuticals, there is no specific information available in the public domain or patent literature that documents the use of this compound as a building block. Its potential application would likely involve the removal of the Boc protecting group followed by N-alkylation or N-arylation to incorporate the 4-(2-ethoxyphenoxy)piperidine moiety into a larger structure. However, no specific examples of this have been published.

The table below indicates the lack of available data for key transformations and applications.

| Transformation/Application | Status | Research Findings |

| C-4 Position Reactions (Non-cleavage) | No Data Available | No specific methods have been reported in scientific literature. |

| Analytical Derivatization | No Data Available | No protocols for derivatizing this specific compound for detection have been published. |

| Bioconjugation Strategies | No Data Available | No literature exists on the bioconjugation of this compound. |

| Use in Complex Molecule Synthesis | No Data Available | Not documented as a building block in available scientific or patent literature. |

Structure Activity Relationship Sar Studies and Rational Ligand Design for 1 Boc 4 2 Ethoxyphenoxy Piperidine Analogues

The exploration of 1-Boc-4-(2-ethoxyphenoxy)piperidine and its derivatives in medicinal chemistry is fundamentally reliant on Structure-Activity Relationship (SAR) studies. These investigations systematically alter the molecule's structure to understand how specific chemical features influence its biological activity. This knowledge is crucial for the rational design of new analogues with improved potency, selectivity, and pharmacokinetic properties.

Computational Chemistry and Molecular Modeling Studies of 1 Boc 4 2 Ethoxyphenoxy Piperidine

Quantum Mechanical Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of molecules. For a compound like 1-Boc-4-(2-ethoxyphenoxy)piperidine, DFT calculations can predict its three-dimensional geometry with high accuracy, including bond lengths, bond angles, and dihedral angles that define its shape.

These calculations also determine the distribution of electron density, which is crucial for understanding reactivity. Key parameters derived from QM studies include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to predicting chemical reactivity. The energy and location of the HOMO indicate the molecule's ability to donate electrons, while the LUMO shows its capacity to accept electrons. The HOMO-LUMO energy gap is a critical indicator of chemical stability and reactivity.

In studies of similar N-Boc-protected piperidone analogs, DFT calculations have been used to corroborate conformational analyses performed using experimental techniques like NMR, providing a deeper understanding of the molecule's preferred shapes. fsu.edu

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects

While QM calculations provide a static picture, Molecular Dynamics (MD) simulations offer a dynamic view of a molecule's behavior over time. For this compound, an MD simulation would reveal the flexibility of its structure.

Key insights from MD simulations would include:

Conformational Analysis: The piperidine (B6355638) ring can adopt several conformations, most notably the chair, boat, and twist-boat forms. MD simulations can explore the energy landscape of these conformations, determining which is the most stable and the energy barriers between them. The bulky Boc-group and the 4-aryloxy substituent significantly influence this conformational preference. Studies on related piperidine nucleosides confirm that the piperidine core is an appropriate scaffold for building conformationally preorganized analogs. mdpi.com

Solvent Effects: The behavior of the molecule can change dramatically in different environments. MD simulations explicitly model the interactions between the solute (this compound) and solvent molecules (e.g., water, ethanol, or a nonpolar solvent). These simulations can show how solvent molecules arrange themselves around the solute and how this affects its conformation and dynamic motion. For instance, the ethoxy and carbonyl oxygens would form strong hydrogen bonds with protic solvents like water.

In broader studies of piperidine derivatives, MD simulations have been crucial for understanding how these molecules interact within the binding sites of proteins, revealing the stability of specific binding poses and the key interactions that hold them in place. nih.gov

Ligand-Based and Structure-Based Drug Design Approaches for this compound Derivatives

The 4-phenoxypiperidine (B1359869) scaffold is a common feature in many biologically active compounds. Therefore, derivatives of this compound are often explored in drug discovery using computational design approaches.

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to be active at a specific biological target. For a series of active analogs derived from the title compound (after deprotection of the Boc group and further modification), a pharmacophore model might include:

A hydrogen bond acceptor (the phenoxy oxygen).

A positive ionizable feature (the piperidine nitrogen).

One or more hydrophobic/aromatic regions (the phenyl and ethyl groups).

Computational studies on piperazine (B1678402) and piperidine-based ligands for the Sigma 1 receptor (S1R) have successfully used pharmacophore models to identify these key features, noting that a positive ionizable nitrogen and hydrophobic groups are crucial for binding. nih.gov This approach helps in screening large virtual libraries to find new molecules with the desired biological activity.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a biological target, such as a protein receptor or enzyme. If a target for derivatives of this compound was identified, docking would be used to place the molecule into the target's binding site.

The process involves:

Pose Generation: An algorithm samples numerous possible conformations and orientations (poses) of the ligand within the binding site.

Scoring: A scoring function then estimates the binding affinity for each pose, ranking them to find the most likely binding mode.

For example, in research on piperidine-based monoamine transporter ligands, molecular docking was used to propose a binding model. nih.gov This analysis revealed that specific modifications could avoid unfavorable interactions within the transporter's binding site, thereby improving biological activity. nih.gov Docking studies on S1R ligands showed that piperidine derivatives could fit well within a binding site characterized by two hydrophobic pockets, with the piperidine nitrogen forming a key interaction. nih.gov

Table 1: Representative Data from Molecular Docking of a Hypothetical Derivative This table is illustrative, based on typical data from docking studies of similar compounds.

| Parameter | Value | Interpretation |

|---|---|---|

| Binding Affinity (kcal/mol) | -8.5 | Predicted strength of the interaction; more negative values are better. |

| Interacting Residues | Tyr123, Phe256, Trp164 | Key amino acids in the protein's binding site that stabilize the ligand. |

| Hydrogen Bonds | 1 (with Ser120) | A specific, strong directional interaction with a key residue. |

| Hydrophobic Interactions | Phenyl ring with Phe256, Trp164 | Non-polar interactions that are crucial for binding affinity. |

Quantitative Structure-Activity Relationship (QSAR) and ADMET Prediction for this compound Analogues

QSAR and ADMET prediction are vital computational tools for optimizing lead compounds in drug discovery.

QSAR: This method establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activity. For analogues of this compound, a QSAR model would be built by calculating various molecular descriptors (e.g., size, lipophilicity, electronic properties) and correlating them with measured activity. The resulting equation can then predict the activity of new, unsynthesized analogues, guiding the design of more potent compounds.

ADMET Prediction: This involves predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a molecule. It is crucial for assessing a compound's drug-likeness. Various computational models can predict properties like oral bioavailability, blood-brain barrier penetration, metabolic stability, and potential toxicity.

Table 2: Illustrative ADMET Predictions for a this compound Analogue This table contains representative data and is for illustrative purposes.

| ADMET Property | Predicted Value | Significance |

|---|---|---|

| LogP (Lipophilicity) | 3.2 | Indicates good membrane permeability but may have solubility issues if too high. |

| Aqueous Solubility (LogS) | -3.5 | Predicts moderate solubility in water. |

| Blood-Brain Barrier (BBB) Penetration | High | Suggests the compound is likely to cross into the central nervous system. |

| CYP2D6 Inhibition | Likely Inhibitor | Potential for drug-drug interactions, as CYP2D6 is a major drug-metabolizing enzyme. |

| hERG Inhibition | Low Risk | Predicts a low likelihood of causing cardiac toxicity. |

These predictive models are essential for filtering out compounds with unfavorable properties early in the drug discovery pipeline, saving significant time and resources. Molecular modeling of piperidine-based cocaine analogs has been used to design new leads for treating various neurological disorders. nih.gov

Pharmacological Applications and Drug Discovery Potential of 1 Boc 4 2 Ethoxyphenoxy Piperidine Derivatives

Exploration as Pharmaceutical Intermediates in Various Drug Synthesis Pathways

1-Boc-4-(2-ethoxyphenoxy)piperidine and structurally related N-Boc-piperidines are significant intermediates in the synthesis of a variety of pharmaceutical compounds. dtic.milchemicalbook.com The Boc group provides a reliable method for protecting the piperidine (B6355638) nitrogen during synthetic steps, which can then be removed under acidic conditions to allow for further functionalization. dtic.milnih.gov This strategy is widely employed in medicinal chemistry to build complex molecules.

For instance, N-Boc-4-piperidone, a related compound, is a key precursor in the synthesis of fentanyl and its analogues. dtic.milincb.org The synthesis involves a reductive amination followed by acylation and deprotection of the Boc group. dtic.mil Similarly, 1-Boc-4-(phenylamino)piperidine (1-Boc-4-AP) is a direct precursor to fentanyl and its derivatives and is now a controlled substance in many jurisdictions due to its role in illicit drug manufacturing. wikipedia.orgun.orgfederalregister.gov

Furthermore, derivatives of N-Boc-hydroxypiperidine are used in the synthesis of anticancer drugs like ibrutinib, which targets B-cell malignancies. hsppharma.com The versatility of the Boc-protected piperidine core makes it a fundamental building block in the creation of diverse molecular architectures for drug discovery. nih.govchemicalbook.com The specific 2-ethoxyphenoxy substituent at the 4-position of the piperidine ring in this compound offers a unique starting point for developing novel compounds with potentially distinct pharmacological profiles.

Table 1: Selected Pharmaceutical Intermediates and Their Applications

| Intermediate Compound | Application in Synthesis | Reference |

|---|---|---|

| N-Boc-4-piperidone | Precursor for fentanyl and its analogues | dtic.milincb.org |

| 1-Boc-4-(phenylamino)piperidine | Direct precursor to fentanyl and its derivatives | wikipedia.orgun.org |

| (S)-1-Boc-3-hydroxypiperidine | Intermediate for the anticancer drug ibrutinib | hsppharma.com |

| N-Boc 1-(2-Ethyoxyethyl)-2-(4-piperidinyl)-1H-benzimidazole | Impurity and intermediate of Bilastine | pharmaffiliates.com |

Identification of Potential Biological Targets and Mechanisms of Action

The piperidine moiety is a common feature in many biologically active compounds, and its derivatives have been shown to interact with a wide range of biological targets. nih.gov

Piperidine derivatives have been investigated for their potential as antimicrobial and antifungal agents. academicjournals.orgtandfonline.comacademicjournals.org Studies have shown that certain novel piperidine derivatives exhibit significant antibacterial activity against a range of bacteria. academicjournals.orgacademicjournals.org For example, in one study, a series of six new piperidine derivatives were synthesized and tested for their antimicrobial effects. One of the compounds demonstrated the most potent inhibitory activity against the seven bacterial strains tested. academicjournals.orgacademicjournals.org However, in the same study, these compounds showed no activity against certain fungal species like Fusarium verticilliodes and Candida utilis, while others displayed varying degrees of inhibition against Aspergillus niger, Aspergillus flavus, Saccharomyces cerevisiae, and Candida albicans. academicjournals.orgacademicjournals.org

Another study on piperidine and pyrrolidine (B122466) substituted halogenobenzene derivatives found that some of the synthesized compounds inhibited the growth of both bacteria and fungi, with some showing antifungal activity comparable to fluconazole (B54011) against C. albicans. tandfonline.com The antimicrobial activity of piperidine derivatives often depends on the nature and position of substituents on the piperidine ring. tandfonline.com

Derivatives of piperidine have also been explored for their antiviral properties. nih.govnih.gov Research has been conducted to find new antiviral drugs among novel N-substituted piperidine derivatives. nih.govnih.gov One study focused on the synthesis and in vitro antiviral activity of new piperidine derivatives against the influenza A/Swine/Iowa/30 (H1N1) virus, with results indicating their effectiveness compared to commercial drugs like Tamiflu and Rimantadine. nih.gov The introduction of a fluorine atom into the molecules of piperidine derivatives has been shown to enhance their pharmacological properties, including antiviral activity. nih.gov

Piperidine and its derivatives are well-known for their activity within the central nervous system (CNS) and their ability to modulate various receptors. nih.govnih.govresearchgate.net A series of new N-(phenoxyalkyl)- or N-{2-[2-(phenoxy)ethoxy]ethyl}piperazine derivatives, which share structural similarities with this compound, were synthesized and evaluated for their CNS activity. nih.gov These compounds showed affinity for 5-HT1A, 5-HT2A, 5-HT6, 5-HT7, D2, and α1 receptors, with some exhibiting anxiolytic, anticonvulsant, and analgesic properties. nih.gov

Specifically, one compound, 1-{2-[2-(2,4,6-trimethylphenoxy)ethoxy]ethyl}-4-(2-methoxyphenyl)piperazine dihydrochloride, displayed anxiolytic and anticonvulsant activity, which was attributed to its antagonist activity at 5-HT1A and D2 receptors and its affinity for 5-HT7 and α1 receptors. nih.gov Another derivative, 1-[3-(2,4,6-trimethylphenoxy)propyl]-4-(4-methoxyphenyl)piperazine dihydrochloride, also showed anxiolytic, anticonvulsant, and antiallodynic effects. nih.gov These findings highlight the potential of phenoxy-substituted piperidine derivatives in the development of new CNS-active drugs.

The piperidine nucleus is present in several compounds with cardiovascular effects. nih.gov Research into benzenesulfenamide derivatives of piperidine has demonstrated their potential as antihypertensive agents. nih.gov A number of these compounds were found to have significant antihypertensive properties in animal models. nih.gov The structure-activity relationship of these derivatives is a key area of investigation for developing new treatments for hypertension.

Piperidine derivatives have emerged as a promising class of compounds in anticancer research due to their antiproliferative properties. nih.govnih.govejmo.org The natural product piperine, an alkaloid containing a piperidine ring, has been shown to have a wide range of biological activities, including anticancer effects. nih.gov

Synthetic piperidine derivatives have also been a focus of anticancer drug development. For example, chalcones containing a 4-Boc-piperidone core have been synthesized and shown to have cytotoxic activity against human colorectal and prostate cancer cell lines. nih.gov These compounds were found to induce apoptosis and decrease the activity of NFκB and cellular proliferation. nih.gov The presence of the Boc-protecting group was found to be important for the cytotoxic activity of these piperidone-based chalcones. nih.gov

Furthermore, other piperidine derivatives have been synthesized and shown to inhibit the proliferation of various cancer cell lines, including those of the breast, colon, and prostate. nih.gov The mechanisms of action often involve the induction of apoptosis through the activation of caspases and the modulation of key signaling pathways. nih.gov

Table 2: Investigated Biological Activities of Piperidine Derivatives

| Biological Activity | Key Findings | References |

|---|---|---|

| Antimicrobial | Certain derivatives show strong inhibitory activity against various bacteria. | academicjournals.orgacademicjournals.org |

| Antifungal | Variable inhibition against different fungal species; some comparable to fluconazole. | academicjournals.orgtandfonline.comacademicjournals.org |

| Antiviral | Effective against influenza A/H1N1 virus in vitro. | nih.govnih.gov |

| CNS Activity | Modulation of 5-HT, dopamine, and adrenergic receptors; anxiolytic and anticonvulsant effects. | nih.govnih.gov |

| Antihypertensive | Benzenesulfenamide derivatives of piperidine show marked antihypertensive properties. | nih.gov |

| Anticancer | Induction of apoptosis and inhibition of cell proliferation in various cancer cell lines. | nih.govnih.gov |

Anti-inflammatory and Other Therapeutic Areas

While direct studies on the anti-inflammatory activity of this compound are not extensively documented in publicly available research, the broader class of piperidine and phenoxypiperidine derivatives has shown significant promise in modulating inflammatory pathways and other biological targets. The structural motifs present in this compound suggest the potential for interaction with various enzymes and receptors involved in inflammation and other disease processes.

Research into related compounds has provided insights into the potential therapeutic applications of derivatives of the this compound scaffold. For instance, derivatives of piperidine have been investigated for their anti-inflammatory effects through the inhibition of key inflammatory mediators. Some studies have shown that piperidine-containing compounds can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukins. nih.gov

The phenoxy moiety is also a common feature in many biologically active compounds, including those with anti-inflammatory properties. The substitution pattern on the phenyl ring can significantly influence the pharmacological activity. For example, the presence of an ethoxy group at the ortho position, as in the parent compound, could modulate the electronic and steric properties of the molecule, potentially enhancing its binding affinity to specific biological targets.

Beyond inflammation, piperidine derivatives are being explored in a multitude of other therapeutic areas. These include, but are not limited to, neurodegenerative diseases, pain management, and oncology. The piperidine ring is a common scaffold in many central nervous system (CNS) active drugs. For example, derivatives of 4-hydroxypiperidine (B117109) have been investigated as ligands for opioid receptors, suggesting potential applications in analgesia. google.com Furthermore, certain piperidine-containing molecules have been explored as anticancer agents. nih.gov

The following table summarizes the reported biological activities of some representative piperidine derivatives, which, while not direct analogs of this compound, provide a rationale for exploring its derivatives in similar therapeutic contexts.

| Compound Class | Representative Derivative | Therapeutic Area | Reported Activity |

| Piperidine-containing curcumin (B1669340) mimics | N-arylsulfonyl-3,5-bis(arylidene)-4-piperidones | Anti-inflammatory | Inhibition of IL-6 and TNF-α in RAW264.7 cells. nih.gov |

| 4-Hydroxy-4-phenylpiperidines | 4-[2-(aminomethyl)phenyl]-1-[bis(2-chlorophenyl)methyl]-4-hydroxypiperidine analogs | Nociceptin (B549756) receptor ligands | High affinity and functional activity at the nociceptin receptor, with potential antitussive activity. nih.gov |

| Phenoxyacridine derivatives | 9-(4-formylphenoxy)acridine derivatives | Anti-inflammatory | Potent inhibition of mast cell degranulation and neutrophil enzyme secretion. nih.gov |

This table presents data on related piperidine derivatives to illustrate the potential of the this compound scaffold.

Strategies for Lead Optimization and Preclinical Development Based on this compound Scaffold

The this compound scaffold provides a solid foundation for lead optimization in drug discovery. The process of modifying a lead compound to improve its pharmacological and pharmacokinetic properties is a critical step in the development of a new drug. For derivatives of this scaffold, several strategies can be employed to enhance their potential as therapeutic agents.

Structure-Activity Relationship (SAR) Studies: A systematic exploration of the structure-activity relationships is fundamental. This involves synthesizing a library of analogs by modifying different parts of the molecule:

Piperidine Ring Substitutions: The Boc-protecting group can be removed to allow for N-alkylation or N-arylation, introducing various substituents to explore their impact on activity and selectivity.

Phenoxy Ring Modifications: The ethoxy group on the phenyl ring can be varied in terms of its position (ortho, meta, para) and nature (e.g., replaced with other alkoxy groups, alkyl groups, or halogens) to probe the electronic and steric requirements for optimal target engagement.

Linker Modification: The ether linkage between the piperidine and phenyl rings can be replaced with other functional groups, such as amides or thioethers, to alter the conformational flexibility and hydrogen bonding potential of the molecule.

Computational Modeling: In silico methods can be utilized to guide the design of new analogs. Molecular docking studies can predict the binding modes of the derivatives to their target proteins, helping to prioritize the synthesis of compounds with the highest predicted affinity. Quantitative structure-activity relationship (QSAR) models can also be developed to correlate the physicochemical properties of the compounds with their biological activity, providing valuable insights for further optimization.

Pharmacokinetic Profiling: Early assessment of the absorption, distribution, metabolism, and excretion (ADME) properties of the lead compounds is crucial for their successful development. Modifications to the scaffold can be made to improve oral bioavailability, metabolic stability, and other pharmacokinetic parameters. For example, introducing polar groups can enhance solubility, while blocking sites of metabolism can increase the compound's half-life.

The following table outlines potential lead optimization strategies for the this compound scaffold.

| Optimization Strategy | Approach | Desired Outcome |

| SAR Exploration | - Vary substituents on the phenoxy ring (e.g., alkyl, alkoxy, halogen).- Modify the linker between the piperidine and phenoxy rings.- Introduce substituents on the piperidine ring after Boc-deprotection. | - Increased potency and selectivity.- Identification of key pharmacophoric features. |

| Improvement of Physicochemical Properties | - Introduce polar functional groups.- Modify lipophilicity through substituent changes. | - Enhanced solubility.- Improved membrane permeability. |

| Enhancement of Pharmacokinetic Profile | - Block potential metabolic sites (e.g., by introducing fluorine atoms).- Modulate efflux transporter interactions. | - Increased metabolic stability.- Improved oral bioavailability.- Longer duration of action. |

This table outlines general lead optimization strategies that could be applied to derivatives of the this compound scaffold based on established principles of medicinal chemistry.

Analytical Methodologies for Structural Elucidation and Purity Assessment in Research

Spectroscopic Techniques (e.g., NMR, Mass Spectrometry, Infrared Spectroscopy) for Structural Confirmation

Spectroscopic techniques are indispensable tools for elucidating the molecular structure of a compound by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For 1-Boc-4-(2-ethoxyphenoxy)piperidine, ¹H NMR would reveal the number of different types of protons, their connectivity, and their chemical environment. For instance, the characteristic signals for the tert-butoxycarbonyl (Boc) protecting group would be observed, along with signals for the protons on the piperidine (B6355638) ring and the ethoxyphenoxy moiety. ¹³C NMR would complement this by identifying the number of unique carbon atoms in the molecule.

Mass Spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate molecular weight, which can be used to confirm the molecular formula. Fragmentation patterns observed in the mass spectrum can also offer valuable structural information, corresponding to the different substructures of the molecule.

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. In the case of this compound, characteristic absorption bands would be expected for the C=O of the carbamate (B1207046), the C-O-C of the ether linkages, and the C-H bonds of the aliphatic and aromatic regions.

Theoretical Spectroscopic Data for this compound

| Assignment | ¹H NMR Chemical Shift (δ, ppm) (Predicted) | ¹³C NMR Chemical Shift (δ, ppm) (Predicted) |

|---|---|---|

| Boc (C(CH₃)₃) | 1.47 (s, 9H) | 28.4, 79.5 |

| Piperidine-H (axial/equatorial) | 1.60-2.00 (m, 4H) | 30-35 |

| Piperidine-H (adjacent to N) | 3.20-3.80 (m, 4H) | 40-45 |

| Piperidine-CH-O | 4.40-4.50 (m, 1H) | 70-75 |

| OCH₂CH₃ | 1.45 (t, 3H), 4.10 (q, 2H) | 14.8, 64.5 |

| Aromatic-H | 6.80-7.20 (m, 4H) | 110-125 |

| Aromatic-C | - | 145-155 |

| Functional Group | Characteristic Absorption (cm⁻¹) (Predicted) |

|---|---|

| C-H (aliphatic) | 2850-2980 |

| C=O (carbamate) | 1680-1700 |

| C-O-C (ether) | 1050-1250 |

| C-N (amine) | 1220-1340 |

| Aromatic C=C | 1450-1600 |

Chromatographic Methods (e.g., HPLC, GC) for Purity and Quantitative Analysis

Chromatographic techniques are essential for separating the components of a mixture, allowing for the assessment of purity and the quantification of the target compound.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally sensitive compounds like this compound. By employing a suitable stationary phase (e.g., C18) and a mobile phase, HPLC can effectively separate the main compound from any impurities or starting materials. A detector, such as a UV-Vis detector, can be used for both qualitative identification (based on retention time) and quantitative analysis (based on peak area).

Gas Chromatography (GC) is another powerful separation technique, though it is generally more suited for volatile and thermally stable compounds. For this compound, its applicability would depend on its thermal stability. If the compound can be vaporized without decomposition, GC coupled with a flame ionization detector (FID) or a mass spectrometer (MS) can provide high-resolution separation and sensitive detection for purity assessment.

Example HPLC Method for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (Gradient) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Advanced Characterization Techniques for Stereochemical Analysis (e.g., Chiral HPLC, X-ray Crystallography)

For molecules that can exist as different stereoisomers, advanced techniques are required to determine the specific spatial arrangement of atoms.

Chiral High-Performance Liquid Chromatography (Chiral HPLC) is a specialized form of HPLC that uses a chiral stationary phase (CSP) to separate enantiomers or diastereomers. Although this compound itself is achiral, derivatives or related compounds in its synthetic pathway could be chiral. In such cases, chiral HPLC would be crucial for separating and quantifying the different stereoisomers.

X-ray Crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The data obtained can be used to generate a detailed model of the molecule, confirming its connectivity and stereochemistry with very high precision. While no published crystal structure for this compound is currently available, this technique would provide unambiguous structural proof if a suitable crystal could be grown.

Future Research Directions and Unaddressed Challenges in 1 Boc 4 2 Ethoxyphenoxy Piperidine Research

Development of Novel and Sustainable Synthetic Routes with Reduced Environmental Impact

The current synthetic methodologies for 1-Boc-4-(2-ethoxyphenoxy)piperidine and related 4-aryloxypiperidines often rely on traditional techniques that may involve harsh reaction conditions, hazardous reagents, and multi-step procedures, leading to significant waste generation. A paramount future direction is the development of green and sustainable synthetic strategies. This includes the exploration of:

Catalytic C-O Coupling Reactions: A move away from stoichiometric reagents towards catalytic systems, particularly those employing earth-abundant and non-toxic metals like copper or iron, for the crucial C-O bond formation between the piperidine (B6355638) and the ethoxyphenol moiety.

Flow Chemistry: The implementation of continuous flow processes can offer superior control over reaction parameters, leading to higher yields, improved safety, and reduced solvent usage compared to batch processing.

Biocatalysis: The use of enzymes to catalyze specific steps in the synthetic sequence could provide high chemo-, regio-, and stereoselectivity under mild conditions, significantly reducing the environmental footprint.

| Synthetic Strategy | Potential Advantages |

| Catalytic C-O Coupling | Reduced metal waste, milder reaction conditions |

| Flow Chemistry | Enhanced safety, improved scalability, reduced waste |

| Biocatalysis | High selectivity, environmentally benign conditions |

Comprehensive Pharmacological Profiling and Elucidation of Undiscovered Biological Targets

While this compound serves as a building block for compounds with known biological activities, its own pharmacological profile and that of its close derivatives remain largely uncharted territory. A comprehensive investigation into its potential biological targets is a crucial area for future research. This would involve:

High-Throughput Screening (HTS): Subjecting this compound and a library of its derivatives to a broad range of biological assays to identify novel protein interactions.

Phenotypic Screening: Utilizing cell-based assays to uncover unexpected therapeutic effects or cellular pathways modulated by these compounds, which can then be followed by target deconvolution studies.

Chemoproteomics: Employing chemical probes derived from this compound to identify its direct binding partners within the proteome.

Advanced Computational Modeling for De Novo Design and Targeted Synthesis

The integration of computational chemistry and molecular modeling can significantly accelerate the drug discovery process. For this compound, future research should leverage advanced computational tools for:

Structure-Based Drug Design (SBDD): Once novel biological targets are identified, computational docking and molecular dynamics simulations can be used to predict the binding modes of this compound derivatives, guiding the design of more potent and selective ligands.

Quantitative Structure-Activity Relationship (QSAR) Studies: Developing QSAR models for a series of this compound analogs can help in predicting the biological activity of newly designed compounds, thereby prioritizing synthetic efforts.

ADMET Prediction: In silico prediction of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties can aid in the early identification of candidates with favorable pharmacokinetic profiles, reducing late-stage attrition.

Integration of this compound Derivatives in Multi-Target and Combination Therapies

The complexity of many diseases, such as cancer and neurodegenerative disorders, often necessitates therapeutic strategies that modulate multiple biological targets simultaneously. The versatile scaffold of this compound makes it an attractive starting point for the development of multi-target ligands. Future research in this area should focus on:

Design of Dual-Target Inhibitors: Rational design of derivatives that can concurrently inhibit two or more disease-relevant targets. For instance, combining a pharmacophore that targets a specific kinase with another that interacts with a G-protein coupled receptor.

Synergistic Combination Studies: Investigating the potential of this compound-derived compounds to act synergistically with existing drugs, potentially allowing for lower doses and reduced side effects.

| Therapeutic Approach | Rationale |

| Multi-Target Ligands | Addresses complex diseases by modulating multiple pathways. |

| Combination Therapy | Potential for synergistic effects and reduced drug resistance. |

Exploration of New Applications Beyond Traditional Medicinal Chemistry

The utility of this compound may extend beyond its role as a precursor to therapeutic agents. Future investigations should consider its potential in other areas of chemical biology and materials science:

Chemical Probes: Development of fluorescently labeled or biotinylated derivatives of this compound to serve as chemical probes for studying biological systems.

Functional Materials: Incorporation of the this compound motif into polymers or other materials to imbue them with specific chemical or physical properties.

Agrochemicals: Exploration of the potential of its derivatives as novel pesticides or herbicides, given the prevalence of the piperidine core in agrochemical research.

Q & A

Basic: What are the key considerations for synthesizing 1-Boc-4-(2-ethoxyphenoxy)piperidine with high purity?

The synthesis of Boc-protected piperidine derivatives typically involves:

- Boc Protection : Introduce the tert-butoxycarbonyl (Boc) group early to protect the piperidine nitrogen, ensuring stability during subsequent reactions. This step often uses Boc anhydride in dichloromethane (DCM) or tetrahydrofuran (THF) with a base like triethylamine .

- Phenoxy Group Introduction : React 4-hydroxypiperidine with 2-ethoxyphenyl bromide via nucleophilic aromatic substitution. Optimize reaction time and temperature (e.g., 60–80°C) to minimize byproducts .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (methanol/water) to isolate the product. Monitor purity via HPLC or TLC .

Basic: What spectroscopic and chromatographic methods are critical for characterizing this compound?

- NMR Spectroscopy : Use H and C NMR to confirm the Boc group (δ ~1.4 ppm for tert-butyl) and ethoxyphenoxy substituents (aromatic protons at δ 6.5–7.5 ppm). 2D NMR (COSY, HSQC) resolves stereochemical ambiguities .

- IR Spectroscopy : Identify carbonyl stretches (Boc group, ~1680–1720 cm) and ether linkages (C-O-C, ~1250 cm) .

- Mass Spectrometry : High-resolution MS (HRMS-ESI) validates molecular weight (e.g., calculated [M+H]+ for CHNO: 322.2018) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water) assess purity (>95%) and stability under storage conditions .

Advanced: How can reaction conditions be optimized for introducing the ethoxyphenoxy substituent?

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the piperidine oxygen. Avoid protic solvents to prevent hydrolysis of the Boc group .